4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C22H21BO2 . It has a molecular weight of 328.2 g/mol . The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . A mixture of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane, bromobenzaldehyde, and K2CO3 was used in the synthesis of 2-(3-(pyren-1-yl)phenyl)benzo[d]thiazole .Molecular Structure Analysis
The molecular structure of this compound includes a pyrene moiety attached to a 1,3,2-dioxaborolane ring via a carbon-boron bond . The 1,3,2-dioxaborolane ring is substituted with two methyl groups at the 4 and 5 positions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.2 g/mol . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
1. White-Light Emission
- Methods of Application : TPE-Pys are synthesized by a Pd-catalyzed coupling reaction of a boronic acid or pinacol ester of pyrene and tetraphenylethylene (TPE) derivatives .
- Results : The results showed that due to the weak electronic interaction of pyrene and its chromophoric units at the 2,7-positions and the constraint of the rotation of the TPE unit at the 1-position of pyrene, each component can exhibit its own emission color . The combination of appropriate colors gives rise to white-light emission .
2. Efficient Electrocatalysts for Oxygen Reduction Reaction
- Application Summary : This compound is used in the synthesis of Co(II) Metal-Organic Frameworks (MOFs) based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands. These MOFs can be used as efficient electrocatalysts for oxygen reduction reactions .
- Methods of Application : Different aromatic polycarboxylic acids are employed as auxiliary ligands to give rise to structural diversities in Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) frameworks .
- Results : The synthesized CoMOF derived carbon materials exhibit greater limiting current density than that of a Pt/C catalyst .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXSUBZBOVYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=CC=CC5=C4C3=C(C=C2)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454445 | |
Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane | |
CAS RN |
349666-24-6 | |
Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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